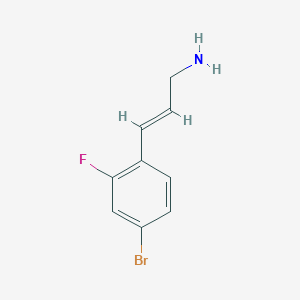

3-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine

Description

3-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine is an α,β-unsaturated enamine featuring a bromo-fluoro-substituted aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling applications in drug discovery, particularly as a building block for kinase inhibitors or antimicrobial agents. The presence of both bromine (electron-withdrawing) and fluorine (electronegative) substituents on the phenyl ring enhances its reactivity in cross-coupling reactions and modulates electronic properties for target binding .

The hydrochloride salt form, (E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride (BD01395914), is commercially available with 95% purity, indicating its utility in high-throughput synthesis .

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

(E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+ |

InChI Key |

BJDMNQHJDONYGS-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)/C=C/CN |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with an appropriate amine under specific conditions. One common method is the condensation reaction, where the aldehyde reacts with an amine in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Phenylpropenylamines

a. (E)-3-(4-Bromophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (21b)

- Structure : Incorporates a naphthalenylmethyl group and methyl substitution on the amine.

- Properties :

- Applications : Demonstrated as an intermediate in antifungal agents, leveraging the naphthalene group for hydrophobic interactions .

b. (E)-3-(4-Bromophenyl)prop-2-en-1-amine Hydrochloride

- Structure : Protonated amine enhances solubility in polar solvents.

- Properties: Purity: 95% (vs. 62% yield for non-salt forms in related compounds) . Stability: Hydrochloride form improves shelf life compared to free amines.

Halogen Substitution Variations

a. 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine

- Structure : Replaces bromine with a methyl group and adds a phenylpropan-1-amine backbone.

- Properties :

b. N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine

Heterocyclic Derivatives

a. (3R)-3-(4-Bromo-2-fluorophenyl)morpholine Hydrochloride

Data Tables

Table 2. Functional Group Impact on Reactivity

Research Findings

- Synthetic Efficiency : Bulky substituents (e.g., naphthalene in 21b) reduce yields (81% vs. 95% for simpler salts) due to steric challenges .

- Biological Activity : Halogen positioning (e.g., 4-bromo-2-fluoro) optimizes binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Salt Forms : Hydrochloride derivatives improve solubility and stability, critical for in vivo assays .

Biological Activity

3-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine, also known as (1R)-1-(4-bromo-2-fluorophenyl)prop-2-enylamine, is an organic compound that belongs to the class of phenylpropylamines. Its unique structure, featuring a bromine and a fluorine atom on the phenyl ring, contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various molecular targets, including enzymes and receptors, as well as its implications for pharmacological applications.

- Molecular Formula : C9H9BrFN

- Molecular Weight : 230.08 g/mol

- Structural Features : The compound consists of a prop-2-enylamine group connected to a phenyl ring substituted with bromine and fluorine atoms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with enzymes and receptors. These interactions may modulate biological responses relevant to therapeutic applications, particularly in neurology and psychiatry.

Key Biological Activities

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing various physiological processes.

- Receptor Binding : It shows the potential to bind to various receptors, which could lead to modulation of neurotransmitter systems and other signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, particularly against Gram-positive bacteria .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Studies :

-

Enzyme Interaction Studies :

- Interaction studies demonstrated that the compound could inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth .

- Molecular docking analyses indicated favorable binding energies, suggesting strong interactions with target proteins involved in metabolic pathways.

-

Pharmacological Implications :

- The compound's ability to cross the blood-brain barrier (BBB) was confirmed through computational modeling, indicating its potential for treating central nervous system disorders .

- Its favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profile suggests it could be a viable candidate for drug development.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.